![molecular formula C15H19NO4 B586196 N,4-Diacetyl-L-phenylalanine Ethyl Ester CAS No. 1354641-70-5](/img/no-structure.png)
N,4-Diacetyl-L-phenylalanine Ethyl Ester
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Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization : Research has focused on the synthesis and characterization of various N-acetyl amino acid esters, including N,4-Diacetyl-L-phenylalanine Ethyl Ester. These compounds have been characterized using techniques like NMR spectroscopy and mass spectrometry, and their crystal structures have been determined in some cases (Savage et al., 2006).
Catalysis and Reaction Mechanisms : Some studies have explored the catalytic roles of these compounds in chemical reactions. For example, the methanolysis of N-acetyl-L-phenylalanine ethyl ester has been catalyzed by microbial cyclooligosaccharides, highlighting the compound's role in biochemical transformations (Park & Jung, 2008).
Peptide Synthesis : The compound has been utilized in the enzymatic synthesis of peptides. Studies have investigated factors like pH and solvent effects in the synthesis process, revealing insights into the efficiency and kinetics of peptide formation (Nakanishi & Matsuno, 1986).
Enzymatic Oligomerization : Research has been conducted on the enzymatic synthesis of oligopeptides from hydrophobic amino acid ethyl esters, including L-phenylalanine ethyl ester. These studies emphasize the importance of solvent choice and enzyme selection in optimizing peptide synthesis (Viswanathan et al., 2010).
Chemoenzymatic Synthesis : N,4-Diacetyl-L-phenylalanine Ethyl Ester has also been used in the asymmetric chemoenzymatic synthesis of N-acetyl-α-amino esters. This involves kinetic resolutions and interesterification reactions, demonstrating its utility in creating specific stereochemical configurations in amino acid derivatives (Silva et al., 2014).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N,4-Diacetyl-L-phenylalanine Ethyl Ester involves the acetylation of L-phenylalanine ethyl ester followed by a second acetylation step to form the final product.", "Starting Materials": [ "L-phenylalanine ethyl ester", "Acetic anhydride", "Pyridine", "Methanol" ], "Reaction": [ "Step 1: Dissolve L-phenylalanine ethyl ester in dry pyridine.", "Step 2: Add acetic anhydride dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for 2 hours at room temperature.", "Step 4: Quench the reaction by adding methanol to the reaction mixture.", "Step 5: Filter the precipitate and wash with cold methanol to obtain N-acetyl-L-phenylalanine ethyl ester.", "Step 6: Repeat steps 1-5 to obtain N,4-Diacetyl-L-phenylalanine Ethyl Ester." ] } | |
CAS RN |
1354641-70-5 |
Product Name |
N,4-Diacetyl-L-phenylalanine Ethyl Ester |
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.32 |
IUPAC Name |
ethyl (2S)-2-acetamido-3-(4-acetylphenyl)propanoate |
InChI |
InChI=1S/C15H19NO4/c1-4-20-15(19)14(16-11(3)18)9-12-5-7-13(8-6-12)10(2)17/h5-8,14H,4,9H2,1-3H3,(H,16,18)/t14-/m0/s1 |
InChI Key |
BEROPRXTIBCBSZ-AWEZNQCLSA-N |
SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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